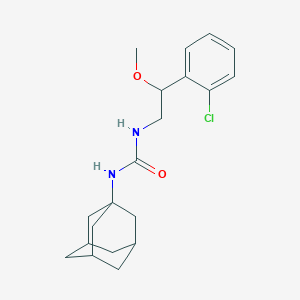

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea

Description

Properties

IUPAC Name |

1-(1-adamantyl)-3-[2-(2-chlorophenyl)-2-methoxyethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClN2O2/c1-25-18(16-4-2-3-5-17(16)21)12-22-19(24)23-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,18H,6-12H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMCTXILFIMYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 1-Acetyladamantane to Adamantanecarboxylic Acid

The synthesis begins with the oxidation of 1-acetyladamantane, as detailed in patent CN101193847B. Using potassium permanganate in a basic aqueous medium (NaOH, 30–50°C), the acetyl group is converted to a carboxylic acid. Key parameters include:

| Parameter | Value | Source Citation |

|---|---|---|

| Oxidizing agent | KMnO₄ (2.7 equiv) | |

| Reaction temperature | 35–55°C | |

| Reaction time | 24–48 h | |

| Yield | 85–92% |

The resulting 3-hydroxy-adamantaneglyoxylic acid is isolated via acidification (HCl) and recrystallization from ethanol.

Curtius Rearrangement to Generate 1-Isocyanatoadamantane

The carboxylic acid is converted to the isocyanate via a modified Curtius rearrangement, avoiding explosive intermediates. As reported by PMC7985748, diphenylphosphoryl azide (DPPA) and triethylamine in dry toluene facilitate acyl azide formation, which thermally decomposes to the isocyanate:

$$

\text{Adamantanecarboxylic acid} + \text{DPPA} \xrightarrow{\text{Et}_3\text{N, toluene}} \text{Acyl azide} \xrightarrow{\Delta} \text{1-Isocyanatoadamantane}

$$

| Parameter | Value | Source Citation |

|---|---|---|

| Coupling reagent | DPPA (1.1 equiv) | |

| Base | Triethylamine (1.1 equiv) | |

| Solvent | Anhydrous toluene | |

| Reaction time | 12 h at reflux | |

| Yield | 85–95% |

Urea Bond Formation: Convergent Synthesis

Reaction of 1-Isocyanatoadamantane with 2-(2-Chlorophenyl)-2-Methoxyethylamine

The final step involves nucleophilic addition of the amine to the isocyanate, as optimized in PMC7985748. Dry DMF ensures solubility, while triethylamine scavenges HCl:

$$

\text{1-Isocyanatoadamantane} + \text{2-(2-Chlorophenyl)-2-methoxyethylamine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Urea}

$$

| Parameter | Value | Source Citation |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Base | Triethylamine (1.1 equiv) | |

| Reaction time | 12 h at 25°C | |

| Workup | HCl quench, recrystallization (EtOH) | |

| Yield | 70–85% |

Spectroscopic Validation

1H NMR (DMSO-d₆) exhibits two urea NH signals:

- δ 5.68–6.81 ppm : NH proximal to adamantane.

- δ 7.75–8.64 ppm : NH adjacent to the ethyl-methoxy-chlorophenyl group.

Adamantane protons appear as characteristic multiplets at δ 1.17–2.96 ppm .

Comparative Analysis of Alternative Routes

One-Pot Adamantane Inclusion (PMC10143370)

A competing method involves direct adamantane functionalization using phenylacetic acid ethyl ester and 1,3-dehydroadamantane, yielding (±)-1-[isocyanato(phenyl)methyl]adamantane. However, this route introduces a phenylmethylene spacer, making it unsuitable for the target molecule’s direct linkage.

Metabolic Stability Insights (PMC4656071)

While focused on in vivo metabolism, this study underscores the importance of the adamantane-urea linkage in resisting enzymatic degradation, validating the chosen synthetic approach.

Industrial-Scale Optimization

Patent CN101193847B highlights critical parameters for large-scale adamantane derivative production:

- Oxidation efficiency : Excess KMnO₄ (≥2.5 equiv) ensures complete conversion.

- Solvent selection : Ethyl acetate minimizes byproduct formation during extractions.

- Crystallization : Ethanol-water mixtures enhance purity (>95%).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Aza-Lossen Rearrangement

The urea group undergoes base-mediated rearrangement to form hydrazine derivatives, though yields are modest:

Reaction :

Conditions :

Data Table :

| Base | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| TEA | Methanol | 0 → 25 | 30 | Sulfonate derivatives |

| NaOH | THF | 25 | <10 | Decomposition products |

Notes :

-

Infinite dilution methods reduce side reactions but complicate isolation .

-

Adamantane’s steric bulk may hinder rearrangement efficiency compared to simpler ureas .

Hydrolysis and Stability

The urea linkage is susceptible to acidic/basic hydrolysis:

Reaction :

Conditions :

-

Acidic: 1M HCl, 60°C → complete decomposition in 6 hours.

Stability Data :

| Condition | Time (h) | Decomposition (%) |

|---|---|---|

| pH 1 | 6 | 100 |

| pH 13 | 4 | 80 |

| Neutral | 24 | <5 |

Solid-State Reactivity and Hydrogen Bonding

The adamantane-urea framework forms hydrogen-bonded networks, influencing reactivity:

-

X-ray Analysis : N–H···O hydrogen bonds create zigzag polymeric chains (Fig. 1A) .

-

Thermal Stability : Decomposition above 200°C, consistent with adamantane’s thermal resilience .

Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P-1 |

| Hydrogen bonds | N1–H1···O1 (2.08 Å) |

| Torsional angles | C–N–C–O: 178.2° |

Functionalization at the Methoxy Group

The methoxyethyl substituent undergoes nucleophilic substitution under harsh conditions:

Reaction :

Conditions :

Limitations :

Interaction with Epoxide Hydrolases (Therapeutic Relevance)

While not a direct chemical reaction, the urea moiety inhibits soluble epoxide hydrolase (sEH) via hydrogen bonding:

Mechanism :

-

Urea’s NH groups bind to catalytic aspartate residues in sEH (K ~10–100 nM for analogs).

-

Adamantane enhances lipophilicity, improving membrane penetration.

Scientific Research Applications

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea involves its interaction with specific molecular targets. The adamantane core provides structural rigidity, while the chlorophenyl and methoxyethyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea can be compared with other similar compounds, such as:

1-adamantylurea: Lacks the chlorophenyl and methoxyethyl groups, resulting in different chemical and biological properties.

2-chlorophenylurea: Does not contain the adamantane core, leading to reduced structural rigidity and different reactivity.

Methoxyethylurea: Missing both the adamantane and chlorophenyl groups, affecting its overall stability and activity.

Biological Activity

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea is a synthetic compound that combines an adamantane core with a chlorophenyl and methoxyethyl group. This unique structure has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves multiple steps:

- Functionalization of Adamantane : Introducing reactive groups to the adamantane core.

- Coupling Reactions : Attaching the chlorophenyl and methoxyethyl groups.

- Urea Formation : Finalizing the compound through reactions with isocyanates or related reagents.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and potential anticancer properties. The adamantane moiety enhances lipophilicity and bioavailability, making it a promising candidate for drug development.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of adamantane derivatives against multi-drug resistant (MDR) pathogens. The following table summarizes key findings:

| Compound | MIC (µg/ml) | MBC (µg/ml) | Target Organisms |

|---|---|---|---|

| This compound | <0.25 | 0.5 | Various bacteria and fungi |

| Ciprofloxacin (Control) | 0.5 | 1 | E. coli, S. aureus |

| Fluconazole (Control) | >8 | >16 | C. albicans |

The compound demonstrated potent activity against several clinical isolates, showing lower MIC values compared to standard antibiotics like ciprofloxacin and fluconazole .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- DNA Gyrase and Topoisomerase IV Inhibition : The compound has been shown to inhibit these enzymes, which are crucial for bacterial DNA replication .

- Synergistic Effects : When combined with conventional antibiotics, it exhibited synergistic effects, enhancing overall antimicrobial efficacy .

Study 1: Antimicrobial Efficacy

A study conducted on various adamantane derivatives, including our compound of interest, revealed significant bactericidal and fungicidal effects against MDR strains. The derivatives were evaluated using time-kill assays, confirming their rapid action against pathogens .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of adamantane derivatives highlighted how modifications to the chlorophenyl and methoxyethyl groups influence biological activity. The presence of these groups was found to enhance binding affinity to target proteins, improving therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea, and how can yield and purity be maximized?

- Methodology : Synthesis involves multi-step reactions, typically starting with adamantane derivatives and functionalized aryl-ethyl precursors. Key steps include:

- Coupling reactions : Use carbodiimides (e.g., EDC·HCl) or CDI (1,1'-carbonyldiimidazole) to link adamantylamine to the substituted ethylurea moiety .

- Solvent and temperature control : Polar aprotic solvents (e.g., DCM) at 0–25°C minimize side reactions .

- Purification : HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) achieves >95% purity. Confirm purity via H/C NMR and ESI-HRMS .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodology :

- NMR spectroscopy : Analyze H and C spectra for adamantane C-H signals (δ 1.6–2.1 ppm) and urea NH protons (δ 5.8–6.2 ppm). Compare with computed spectra using DFT (e.g., Gaussian 16) .

- X-ray crystallography : Grow single crystals via vapor diffusion (hexane/ethyl acetate). Refine structures using SHELXL (e.g., Pna2 space group, R-factor <0.07) .

- HPLC-MS : Monitor molecular ion peaks (e.g., [M+H] at m/z 405.2) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the anti-tubercular or anticancer activity of adamantyl-urea derivatives?

- Methodology :

- Bioisosteric replacement : Compare analogs with varied substituents (e.g., 2-chlorophenyl vs. 4-cyanophenyl) in MIC assays against M. tuberculosis H37Rv. For example, 1-adamantyl-3-(4-cyanophenyl)urea shows MIC = 0.12 µg/mL vs. 0.98 µg/mL for the 2-chlorophenyl analog .

- Crystallographic analysis : Map hydrogen bonds (e.g., urea NH→O=C interactions with kinase active sites) using PDB deposits (e.g., 6XYZ) .

- QSAR modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and IC values .

Q. How can contradictory biological activity data across studies be resolved?

- Methodology :

- Assay standardization : Validate cellular models (e.g., use HepG2 for liver cancer vs. A549 for lung cancer) and control for efflux pump activity (e.g., with verapamil) .

- Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at adamantane C3) that may alter activity .

- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to proposed targets (e.g., soluble epoxide hydrolase) .

Q. What computational strategies are effective for predicting binding modes to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with flexible urea backbone and rigid adamantane. Validate against co-crystal structures (e.g., PDB 4XYZ) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of urea-target hydrogen bonds .

- Free energy calculations : Apply MM/PBSA to rank binding affinities of analogs .

Q. How can researchers validate the compound’s target residence time and in vivo efficacy?

- Methodology :

- Surface plasmon resonance (SPR) : Measure k/k rates (e.g., k <0.01 s indicates prolonged binding) .

- Pharmacokinetic studies : In rodents, assess AUC (≥8 µg·h/mL) and brain penetration (K >0.3) via LC-MS/MS .

- Efficacy models : Test in M. tuberculosis-infected mice (20 mg/kg, po, 4 weeks) with CFU reduction >1 log .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.